molecular formula C15H24N2O3 B14202499 4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide CAS No. 849475-52-1

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide

Cat. No.: B14202499
CAS No.: 849475-52-1
M. Wt: 280.36 g/mol
InChI Key: GFZZIUREWYSPHQ-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a diethylaminoethoxy group, a methoxy group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide typically involves the reaction of 4-hydroxy-N-methoxy-N-methylbenzamide with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent in the treatment of certain diseases.

    Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide can be compared with other similar compounds such as:

    4-[2-(Diethylamino)ethoxy]benzophenone: Similar structure but lacks the methoxy and methyl groups.

    N-(2-Diethylaminoethyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

849475-52-1

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

4-[2-(diethylamino)ethoxy]-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C15H24N2O3/c1-5-17(6-2)11-12-20-14-9-7-13(8-10-14)15(18)16(3)19-4/h7-10H,5-6,11-12H2,1-4H3

InChI Key

GFZZIUREWYSPHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)N(C)OC

Origin of Product

United States

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